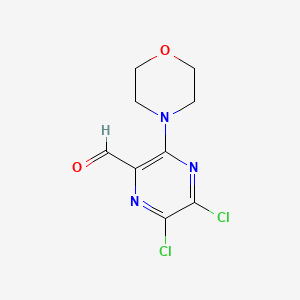

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde

Description

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is a pyrazine-based heterocyclic compound featuring:

- Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Substituents:

- 5,6-Dichloro: Electron-withdrawing groups that enhance electrophilic reactivity at the carbaldehyde position and influence molecular polarity.

- 3-Morpholin-4-yl: A morpholine moiety contributing to solubility and hydrogen-bonding capacity, often utilized in medicinal chemistry for pharmacokinetic optimization.

- 2-Carbaldehyde: A reactive aldehyde group enabling nucleophilic additions (e.g., formation of hydrazones or Schiff bases), critical for drug conjugate synthesis.

This compound is primarily explored in pharmaceutical research, particularly as an intermediate in kinase inhibitor development and antimicrobial agents. Its synthesis likely involves chlorination of pyrazine precursors followed by regioselective functionalization with morpholine and aldehyde groups .

Properties

CAS No. |

90601-45-9 |

|---|---|

Molecular Formula |

C9H9Cl2N3O2 |

Molecular Weight |

262.09 g/mol |

IUPAC Name |

5,6-dichloro-3-morpholin-4-ylpyrazine-2-carbaldehyde |

InChI |

InChI=1S/C9H9Cl2N3O2/c10-7-8(11)13-9(6(5-15)12-7)14-1-3-16-4-2-14/h5H,1-4H2 |

InChI Key |

JQPMPPJDXOYMFV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(N=C(C(=N2)Cl)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde generally begins with a suitably substituted pyrazine core, often a dichloropyrazine derivative such as 3,6-dichloropyrazine-2-carbaldehyde or related carboxamide precursors. The key steps involve:

- Halogenation : Introduction of chlorine atoms at the 5 and 6 positions of the pyrazine ring.

- Nucleophilic aromatic substitution (SNAr) : Replacement of a chlorine atom by morpholine at the 3-position.

- Formylation : Introduction of the aldehyde group at the 2-position, often via oxidation or Vilsmeier-Haack reaction.

Nucleophilic Aromatic Substitution with Morpholine

A critical step in the preparation is the substitution of a chlorine atom on the pyrazine ring by morpholine. Literature reports on related compounds show that this reaction is typically carried out under the following conditions:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 3,5- or 3,6-Dichloropyrazine derivatives | Often carboxamide or carbaldehyde forms |

| Nucleophile | Morpholine | Used in slight excess |

| Solvent | N-Methylpyrrolidone (NMP) or 1,4-dioxane | Polar aprotic solvents preferred |

| Base | Diisopropylethylamine (DIPEA) or KOH | To neutralize HCl formed |

| Temperature | 110–180 °C | Microwave irradiation sometimes employed |

| Reaction time | 0.5–24 hours | Depends on temperature and scale |

| Yield | 60–80% | Purification by column chromatography |

For example, a preparation of 5-chloro-6-ethyl-3-(morpholin-4-yl)pyrazine-2-carboxamide analog involved stirring the dichloropyrazine derivative with morpholine and diisopropylethylamine in NMP at 110 °C overnight, yielding the substituted product in about 66% yield.

Formylation to Introduce the Aldehyde Group

The aldehyde functionality at the 2-position of the pyrazine ring is introduced either by direct oxidation of the corresponding methyl or hydroxymethyl precursor or via the Vilsmeier-Haack reaction. Two common approaches are:

Oxidation of Pyrazin-2-ylmethanol : Using Dess-Martin periodinane in dichloromethane at room temperature for 1 hour yields pyrazine-2-carbaldehyde in high yield (up to 100%).

Vilsmeier-Haack Reaction : Treatment of the pyrazine ring with POCl3 and DMF under controlled temperature conditions to form the aldehyde group at the 2-position. This method is widely used for aromatic aldehyde synthesis and applicable to pyrazine derivatives.

Representative Synthetic Route for this compound

A plausible synthetic sequence based on literature data and analogous compounds is:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of pyrazine derivative | Cl2 or SO2Cl2 in suitable solvent | Variable | To obtain 5,6-dichloropyrazine intermediate |

| 2 | Nucleophilic substitution of chlorine by morpholine | Morpholine, DIPEA, NMP, 110–180 °C, 1–24 h | 60–80 | Microwave irradiation can shorten reaction |

| 3 | Formylation at 2-position | Vilsmeier-Haack (POCl3/DMF) or Dess-Martin oxidation | 70–100 | Purification by chromatography |

Analytical and Purification Methods

Chromatography : Silica gel column chromatography with hexane/ethyl acetate or dichloromethane/diethyl ether gradients is commonly used to purify intermediates and final products.

Characterization : NMR (1H, 13C), LC-MS, HPLC, and melting point determination confirm compound identity and purity.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Chlorination | Cl2 or SO2Cl2 | Ambient to reflux | 1–4 hours | Variable | Introduces dichloro substituents |

| Morpholine substitution (SNAr) | Morpholine, DIPEA, NMP or 1,4-dioxane | 110–180 °C | 0.5–24 hours | 60–80 | Microwave irradiation improves yield |

| Formylation (oxidation) | Dess-Martin periodinane in DCM | Room temp (20°C) | 1 hour | Up to 100 | Oxidation of pyrazin-2-ylmethanol |

| Formylation (Vilsmeier-Haack) | POCl3 and DMF | 0–80 °C | 1–3 hours | 70–90 | Classical aromatic aldehyde synthesis |

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted pyrazine derivatives.

Oxidation: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-carboxylic acid.

Reduction: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-methanol.

Scientific Research Applications

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.

Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Biology: Utilized in the design of molecular probes for studying biological pathways.

Material Science: Employed in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions likely plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

Critical Analysis

Core Structure Differences: Pyrazine vs. Thienopyrimidine: The pyrazine core (two nitrogens) offers planar aromaticity and moderate electron deficiency, enhancing electrophilic reactivity at the aldehyde position.

Functional Group Impact: Morpholine Position: Direct attachment of morpholine to the pyrazine ring (as in the target compound) provides rigidity and localized hydrogen-bonding capacity, whereas morpholine-ethyl chains (e.g., in ) offer flexibility but may increase metabolic liability . Aldehyde Reactivity: The carbaldehyde in the target compound is more electrophilic than in non-chlorinated analogues due to electron-withdrawing Cl groups, facilitating faster Schiff base formation—a key step in prodrug design .

Biological Activity: Thienopyrimidine derivatives () exhibit nanomolar potency against PI3K/mTOR pathways, attributed to their sulfur-enhanced binding to ATP pockets. The target pyrazine analogue may show divergent selectivity due to its smaller core and dichloro substituents . Morpholine-containing compounds generally improve aqueous solubility; however, the dichloro groups in the target compound may counterbalance this, resulting in moderate logP (~2.1) compared to more polar analogues like 6-(4-methylbenzoyl)pyrazine-2-carbaldehyde (logP ~1.5) .

Synthetic Accessibility: The target compound requires multi-step regioselective functionalization, whereas thienopyrimidine derivatives () often utilize Suzuki-Miyaura couplings for boronate introduction . Stability challenges: The aldehyde group in the target compound may necessitate protection (e.g., acetal formation) during synthesis to prevent undesired side reactions .

Biological Activity

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde (referred to as Compound A) is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural features:

- Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms.

- Chlorine Substituents: Chlorine atoms at the 5 and 6 positions enhance the compound's biological activity.

- Morpholine Group: The presence of a morpholine moiety at the 3-position contributes to its pharmacological properties.

The biological activity of Compound A has been primarily linked to its ability to inhibit key cellular processes, particularly in cancer cells. Recent studies have shown that pyrazine derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis. The mechanisms include:

- Tubulin Binding: Compounds similar to Compound A have been shown to bind to the colchicine site on tubulin, inhibiting microtubule formation and disrupting mitotic spindle function .

- Induction of Apoptosis: Activation of pro-apoptotic pathways through upregulation of proteins such as p53 and BAX has been observed .

Antitumor Activity

Compound A has demonstrated significant antitumor activity in various cancer cell lines. The following table summarizes its activity compared to other known compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 2.5 | Tubulin polymerization inhibition |

| Compound B | A549 | 3.0 | Apoptosis induction through caspase activation |

| Compound C | K562 | 1.8 | Cell cycle arrest in G2/M phase |

Case Study: Anticancer Efficacy

In a study evaluating various pyrazine derivatives, Compound A exhibited potent cytotoxicity against MCF7 breast cancer cells with an IC50 value of 2.5 µM. Mechanistic studies indicated that this compound induced apoptosis via caspase-3 activation and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Emerging research has also highlighted the potential antimicrobial properties of pyrazine derivatives, including Compound A. Its efficacy against bacterial strains was assessed using minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Mycobacterium tuberculosis | 8 | High |

Case Study: Antitubercular Activity

In a study focusing on antitubercular agents, Compound A showed promising results with an MIC of 8 µg/mL against Mycobacterium tuberculosis, indicating significant potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be further understood through SAR analysis. Key findings include:

- Chlorine Substituents: The presence of chlorine atoms at positions 5 and 6 enhances lipophilicity and increases binding affinity to target proteins.

- Morpholine Group: This moiety is critical for solubility and bioavailability, contributing to the compound's overall efficacy.

Q & A

Basic: What are the common synthetic routes for 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyrazine core. A validated route includes:

- Step 1: Chlorination of pyrazine-2-carbaldehyde at positions 5 and 6 using POCl₃ or PCl₅ under reflux (80–100°C), monitored via TLC .

- Step 2: Nucleophilic substitution with morpholine at position 2. This requires anhydrous conditions (e.g., DMF as solvent, 60°C, 12–24 hours) to avoid hydrolysis of the aldehyde group .

- Critical Intermediates:

- 5,6-Dichloropyrazine-2-carbaldehyde : Confirmed by IR (C=O stretch at ~1700 cm⁻¹) and LC-MS .

- 3-Aminopyrazine intermediate (if using SNAr reactions): Characterized via ¹H NMR (δ 8.2–8.5 ppm for pyrazine protons) .

Advanced: How can reaction conditions be optimized to improve yield and purity in the morpholine substitution step?

Methodological Answer:

Key factors include:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine. DMF is preferred due to its high boiling point (153°C), enabling prolonged reflux .

- Catalysis: Addition of K₂CO₃ or Et₃N (1.5 equiv.) accelerates substitution by deprotonating morpholine .

- Temperature Control: Maintaining 60–70°C prevents aldehyde oxidation, confirmed by in-situ FTIR monitoring of the C=O peak .

- Purity Check: Post-reaction, column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted morpholine. Purity >95% is achievable via HPLC (C18 column, λ = 254 nm) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers expect?

Methodological Answer:

- ¹H NMR:

- Aldehyde proton: Singlet at δ 10.1–10.3 ppm .

- Morpholine protons: Multiplet at δ 3.6–3.8 ppm (CH₂-N-CH₂) .

- Pyrazine protons: Doublets at δ 8.4–8.6 ppm (J = 2.5 Hz) .

- ¹³C NMR:

- Aldehyde carbon: ~190 ppm .

- Pyrazine carbons: 145–155 ppm .

- IR: Strong C=O stretch at ~1690 cm⁻¹; C-Cl stretches at 550–650 cm⁻¹ .

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected splitting of aldehyde peaks?

Methodological Answer:

Unexpected splitting may arise from:

- Tautomerism: The aldehyde group may exist in equilibrium with enol forms in DMSO-d₆. Verify via variable-temperature NMR (25–60°C); tautomer peaks coalesce at higher temps .

- Impurity Interference: Trace HCl from chlorination steps can protonate morpholine. Neutralize with NaHCO₃ washing, then re-analyze via LC-MS .

- Solvent Artifacts: D₂O exchange (for -NH/-OH groups) or switching to CDCl₃ can simplify splitting .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the aldehyde group .

- Moisture Control: Use desiccants (silica gel) in storage containers; hydrate formation is detectable via IR (broad O-H stretch at 3200–3400 cm⁻¹) .

- Long-Term Stability: Monthly HPLC checks (retention time ±0.2 min) ensure integrity. Degradation products often include oxidized carboxylic acid derivatives .

Advanced: What strategies enable regioselective functionalization of the pyrazine ring in related derivatives?

Methodological Answer:

- Directing Groups: The aldehyde at position 2 directs electrophilic substitution to positions 5/6 via resonance. For example, Vilsmeier-Haack formylation selectively occurs at position 3 .

- Metal-Mediated Coupling: Suzuki-Miyaura reactions at position 5 require Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-fluorophenyl), with regioselectivity confirmed by NOESY .

- Chlorination Control: Excess NCS (N-chlorosuccinimide) in AcOH at 50°C ensures di-chlorination, monitored by ¹H NMR loss of aromatic protons .

Basic: How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Target Selection: Prioritize kinases (e.g., PI3Kγ) due to morpholine’s affinity for ATP-binding pockets .

- Assay Design:

- IC₅₀ Determination: Use ADP-Glo™ Kinase Assay with 10-dose IC₅₀ mode (0.1–100 µM).

- Controls: Staurosporine (positive control); DMSO vehicle (negative control) .

- Data Interpretation: Hill slopes >1.5 suggest cooperative binding; validate via SPR (Biacore) for kinetic analysis (ka/kd) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers. The aldehyde carbon (LUMO = –1.8 eV) is most reactive .

- MD Simulations: Simulate solvation in water/DMSO (GROMACS) to assess hydrolysis rates. Free energy barriers >25 kcal/mol indicate stability over 24 hours .

- Docking Studies (AutoDock Vina): Predict binding to cysteine proteases via nucleophilic attack on the aldehyde, with ΔG < –7 kcal/mol considered significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.